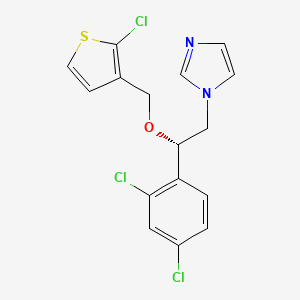

(S)-Tioconazole

描述

Structure

3D Structure

属性

分子式 |

C16H13Cl3N2OS |

|---|---|

分子量 |

387.7 g/mol |

IUPAC 名称 |

1-[(2S)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m1/s1 |

InChI 键 |

QXHHHPZILQDDPS-OAHLLOKOSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

手性 SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

产品来源 |

United States |

Chemical Synthesis and Stereochemical Control of Tioconazole

Established Synthetic Pathways for Tioconazole (B1681320) Derivatives

The synthesis of tioconazole and related imidazole (B134444) antifungals traditionally involves multi-step processes. These pathways have been refined over time to improve yields and simplify procedures.

Condensation Reactions in Imidazole Antifungal Synthesis

The core structure of many imidazole-based antifungals is assembled through condensation reactions. ajrconline.orgnativesciencereport.orgmdpi.com In the synthesis of tioconazole, a key step involves the displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene. iiab.mewikipedia.org This reaction forms the ether linkage that is characteristic of tioconazole. The synthesis of the imidazole ring itself can be achieved through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.org Modifications of this classic reaction allow for the preparation of a wide array of substituted imidazoles. ajrconline.org

The synthesis of imidazole derivatives can also be achieved through other condensation methods, including the reaction of α-hydroxyketones with ammonia and an aldehyde, or multicomponent reactions involving an aldehyde, ammonia, and a β-diketone. ajrconline.org For instance, some researchers have successfully synthesized tetra-substituted imidazole derivatives via a one-pot condensation reaction. biomedpharmajournal.org The Claisen-Schmidt aldol (B89426) condensation is another valuable method for synthesizing chalcones bearing an imidazole moiety, which are precursors to various biologically active compounds. nativesciencereport.org

"One-Pot" Synthetic Strategies and Process Simplification

The use of microwave assistance in conjunction with ionic liquids as catalysts has been shown to further streamline the synthesis, leading to higher yields in a shorter time frame. google.com This method avoids the need to separate the intermediate alcohol, thereby reducing losses and simplifying the operational procedure. google.com One patented method describes a "one-pot" process where after the initial synthesis of the imidazolyl ethanol (B145695) intermediate, 2-chloro-3-chloromethyl thiophene (B33073) and an alkali are directly added to generate tioconazole, simplifying the equipment and steps required for industrial production. google.com

Methodological Advances in Tioconazole Production

Recent advancements in the synthesis of tioconazole have focused on optimizing reaction conditions to improve efficiency, yield, and scalability.

Role of Solvent Systems and Catalysis in Synthesis

The choice of solvent and catalyst plays a crucial role in the synthesis of tioconazole. google.comresearchgate.net High-polarity solvents like dimethylformamide (DMF) can enhance the reaction rate by increasing the solubility of the substrates and catalysts. google.com Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG-400) and tetrabutylammonium (B224687) bromide, have been employed to facilitate the N-alkylation and O-alkylation steps, respectively, leading to improved yields. google.com

More recently, ionic liquids have emerged as effective and "green" catalysts. google.com Their non-volatile nature and strong solubility for reactants make them excellent choices for microwave-assisted synthesis, where they can act as phase-transfer catalysts. google.com This combination of microwave technology and ionic liquid catalysis has been shown to significantly increase the yield of tioconazole to over 70%. google.com The use of specific catalysts can also be seen in the synthesis of related imidazole derivatives, where zeolites and tetrabutylammonium bromide have been utilized. biomedpharmajournal.orginnovareacademics.in

Process Optimization for Scalable Production

Optimizing the synthesis of tioconazole for large-scale industrial production is a key area of research. google.comunibo.itresearchgate.net This involves simplifying the synthetic steps, as seen in "one-pot" procedures, and utilizing recyclable components like DMF to reduce production costs. google.com Experimental design and optimization studies are conducted to determine the ideal reaction parameters, such as temperature, reaction time, and molar ratios of reactants, to maximize the yield and purity of the final product. google.com

Stereoselective Synthesis Approaches for (S)-Tioconazole

The antifungal activity of tioconazole is highly dependent on its stereochemistry, with the (S)-enantiomer being the more active form. google.com Therefore, developing stereoselective synthetic methods to produce the pure (S)-enantiomer is of significant importance.

The synthesis of the chiral intermediate, (S)-2-chloro-1-phenylethanol derivative, is a critical step in producing this compound. google.comnih.gov Traditional chemical synthesis often results in a racemic mixture, requiring costly and inefficient resolution steps to isolate the desired enantiomer. google.com Asymmetric synthesis, which directly produces the desired stereoisomer, is a more efficient approach. youtube.com

One approach to stereoselective synthesis involves the use of chiral catalysts or reagents. For example, the total chiral synthesis of azole antifungals has been achieved through the α-hydroxylation of ketones. ukm.my Another method involves the asymmetric reduction of prochiral ketones to produce optically active alcohols. nih.gov Biocatalysis, using enzymes, has also been explored for the asymmetric synthesis of the key (S)-2-chloro-1-phenylethanol intermediate. google.com While literature specifically detailing the stereoselective synthesis of this compound is limited, the principles of asymmetric synthesis applied to related imidazole antifungals provide a framework for its development. uni-wuppertal.de

Table of Research Findings on Tioconazole Synthesis:

| Synthetic Approach | Key Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional Synthesis | NaOH, NaH | Isopropanol, THF | 31% - 53% | google.com |

| "One-Pot" Microwave-Assisted | Ionic Liquid, NaOH | n-hexane | >70% | google.com |

| "One-Pot" Industrial Method | PEG600, Caustic Soda | DMF | High | google.com |

Enantiomeric Purity and Control in Chiral Drug Synthesis

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry due to the different pharmacological and toxicological profiles that enantiomers can exhibit. americanpharmaceuticalreview.com Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a chiral drug. mdpi.comcnr.it This enantioselectivity means that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. cnr.it

For many azole antifungal agents, including Tioconazole, the two enantiomers often display different levels of antifungal potency. researchgate.net The (R)-enantiomer of the related drug miconazole (B906), for instance, is reported to account for most of the racemic mixture's antifungal activity. researchgate.net Therefore, producing the single, therapeutically superior enantiomer, known as "chiral switching," can lead to a drug with an improved therapeutic profile and a reduced risk of side effects. mdpi.com

Achieving high enantiomeric purity is a key challenge in the synthesis of chiral drugs. mdpi.com Regulatory agencies have increasingly favored the development of single-enantiomer drugs over racemic mixtures, where both enantiomers are present in equal amounts. americanpharmaceuticalreview.com This preference underscores the importance of developing robust analytical methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), to separate and quantify the enantiomers, thereby ensuring the quality and safety of the final drug product. americanpharmaceuticalreview.comresearchgate.netijsdr.org The separation of enantiomers is crucial for both quality control during synthesis and for studying the distinct properties of each. google.com

Molecular Mechanisms of Action of Tioconazole

Primary Antifungal Mechanism: Ergosterol (B1671047) Biosynthesis Inhibition

The principal antifungal activity of (S)-Tioconazole is its ability to inhibit the synthesis of ergosterol, a sterol analogous to cholesterol in mammalian cells, which is vital for maintaining the structure and function of the fungal cell membrane. patsnap.compatsnap.comtruemeds.in

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase, also known as CYP51 or Erg11. drugbank.comtaylorandfrancis.comiqb.es This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol. patsnap.comdrugbank.com The inhibition of CYP51 is a key step in the drug's mechanism, leading to a cascade of detrimental effects on the fungal cell. patsnap.comchemicalbook.comdrugbank.com Fungal CYP51 is the primary target for azole antifungal drugs, and its inhibition disrupts the production of ergosterol. nih.gov The gene encoding this enzyme in yeasts is often referred to as ERG11. mdpi.comresearchgate.net

Table 1: Key Enzyme in Tioconazole's Mechanism of Action

| Enzyme Name | Gene (in yeast) | Function in Fungi | Role as a Drug Target |

|---|---|---|---|

| Sterol 14α-demethylase | ERG11 | Catalyzes the demethylation of lanosterol, a precursor to ergosterol. drugbank.commdpi.com | Primary target of azole antifungals, including this compound. nih.govnih.govmdpi.com |

The inhibition of sterol 14α-demethylase by this compound leads to a depletion of ergosterol in the fungal cell membrane. chemicalbook.comnih.gov Ergosterol is essential for several membrane functions, including maintaining fluidity, integrity, and the proper functioning of membrane-bound enzymes. patsnap.compatsnap.com Its depletion compromises these functions, leading to increased membrane permeability and instability. patsnap.comtruemeds.intaylorandfrancis.com This disruption of the membrane's architecture interferes with vital processes such as nutrient transport and cell division. patsnap.com Severe ergosterol depletion can also interfere with its "sparking" functions, which are necessary for cell growth and proliferation. researchgate.net

Secondary Antifungal Effects on Fungal Cellular Integrity

Beyond the primary mechanism of ergosterol biosynthesis inhibition, this compound exhibits secondary effects that contribute to its antifungal activity by further damaging the fungal cell.

At higher concentrations, this compound appears to cause direct damage to the fungal cell membrane. chemicalbook.com This direct action, independent of ergosterol depletion, leads to a significant increase in membrane permeability, causing the leakage of essential intracellular components like potassium and phosphorus-containing compounds. nih.govdrugbank.comiqb.es This loss of cellular contents ultimately leads to fungal cell death. chemicalbook.comnih.gov

Inhibition of Yeast-to-Mycelial Transformation

A critical aspect of the pathogenicity of certain fungi, such as Candida albicans, is their ability to transition from a yeast-like form to a more invasive mycelial form. This compound has been shown to be a potent inhibitor of this morphological transformation. drugbank.comnih.govncats.iolgmpharma.comncats.iopharmdbm.com Studies have demonstrated that tioconazole (B1681320) can completely inhibit this transition at very low concentrations (≤ 0.01 μg/ml). researchgate.net However, the effect on the elongation of already formed germ-tubes is concentration-dependent, suggesting a complex interplay of mechanisms. researchgate.net While low concentrations have no effect on existing germ-tube elongation, higher concentrations lead to a time-dependent inhibition of further growth. researchgate.net This ability to prevent the shift to the invasive form is a significant factor in its therapeutic efficacy.

Impairment of Purine (B94841) Uptake and Lipid Biosynthesis

This compound's mechanism of action extends to the disruption of essential metabolic processes within the fungal cell, including the uptake of purines and the biosynthesis of lipids. nih.govncats.iolgmpharma.comncats.iopharmdbm.com Purines are fundamental building blocks for nucleic acid synthesis, and their impaired uptake can severely hinder fungal growth and replication. pressbooks.pubmdpi.com Furthermore, the compound has been found to interfere with the biosynthesis of triglycerides and/or phospholipids. nih.govncats.iolgmpharma.comncats.io This disruption of lipid metabolism, which is interconnected with pathways like bile acid and purine metabolism, can contribute to cellular dysfunction and toxicity. nih.gov

Blocking of Ion Transport Pathways (e.g., Gardos Channel)

This compound has been identified as an inhibitor of specific ion transport pathways, such as the Gardos channel, which is responsible for the movement of calcium and potassium ions across the cell membrane. nih.govncats.iolgmpharma.comncats.iopharmdbm.com By blocking these channels, tioconazole disrupts the delicate ionic balance within the fungal cell. This disruption can interfere with numerous cellular processes that are dependent on precise ion concentrations, further contributing to the compound's antifungal effect.

Broad-Spectrum Antimicrobial Activity Beyond Fungi

The antimicrobial activity of this compound is not limited to fungi. It demonstrates efficacy against other types of microorganisms, highlighting its broad-spectrum nature. chemicalbook.com

Antibacterial Activity Against Gram-Positive Cocci

This compound exhibits antibacterial effects against certain Gram-positive cocci. drugbank.comnih.govhpra.ie In vitro studies have shown its inhibitory activity against Staphylococcus and Streptococcus species at concentrations of 100 mg/l or less. hpra.ie Research has indicated that staphylococci and enterococci are among the most susceptible Gram-positive species to tioconazole, with MIC50s ranging from 1-8 micrograms/ml. nih.gov This antibacterial action adds to its clinical utility in mixed infections.

Efficacy against Trichomonas vaginalis

This compound has demonstrated effectiveness against the protozoan parasite Trichomonas vaginalis, a common cause of sexually transmitted infections. chemicalbook.comgoogle.com Clinical studies have shown high cure rates in patients with vaginal trichomoniasis treated with tioconazole cream. nih.govkarger.com Its activity against T. vaginalis further underscores the broad-spectrum nature of this antimicrobial agent. biomedres.us

Interactive Data Table: In Vitro Activity of Tioconazole

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clinical Yeasts | ≤ 0.5 | - |

| Staphylococci | 1-8 | - |

| Enterococci | 1-8 | - |

| Gardnerella vaginalis | - | 16 |

| Mobiluncus spp. | - | 16 |

| Prevotella bivia | - | 64 |

| Lactobacillus spp. | - | ≥ 256 |

Note: MIC50 is the minimum inhibitory concentration for 50% of isolates, while MIC90 is the minimum inhibitory concentration for 90% of isolates. Data sourced from in vitro studies. nih.gov

Computational and Structural Biology Investigations of S Tioconazole

Molecular Docking Studies of (S)-Tioconazole-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how this compound interacts with its biological targets.

The primary antifungal mechanism of azole drugs like Tioconazole (B1681320) involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netnih.govacs.org Molecular docking studies have been instrumental in elucidating the binding of this compound to fungal CYP51. These studies reveal that the imidazole (B134444) moiety of Tioconazole coordinates with the heme iron atom in the active site of CYP51, a characteristic interaction for azole antifungals. nih.gov The binding is further stabilized by hydrophobic interactions between the chlorophenyl and dichlorophenyl groups of Tioconazole and the nonpolar residues lining the active site cavity of the enzyme. nih.gov The specific amino acid residues involved in these interactions can vary between different fungal species, which can influence the drug's efficacy. nih.gov

Table 1: Key Interactions of this compound with Fungal CYP51

| Interaction Type | Interacting Moiety of Tioconazole | Key Residues in Fungal CYP51 |

|---|---|---|

| Coordination | Imidazole nitrogen | Heme iron |

| Hydrophobic | Chlorophenyl and dichlorophenyl groups | Nonpolar amino acid residues |

| Hydrogen Bonding | Varies | Polar amino acid residues |

Recent research has explored the interaction of this compound with mammalian proteins, revealing potential for drug repurposing.

ATG4: Docking studies have identified Tioconazole as an inhibitor of ATG4A and ATG4B, cysteine proteases involved in autophagy. thno.orgresearchgate.net Tioconazole is predicted to occupy the active site of both the open and inactive forms of ATG4B. thno.orgresearchgate.net This interaction is thought to block the processing of LC3, a key step in autophagosome formation. thno.orgresearchgate.net The predicted binding affinity of Tioconazole to ATG4B is significant, with IC50 values of 1.3 µM for ATG4A and 1.8 µM for ATG4B. thno.orgresearchgate.net

Cytochrome P450s: Besides its primary target in fungi, Tioconazole also interacts with mammalian cytochrome P450 enzymes, such as CYP3A4. nih.gov This can lead to drug-drug interactions. Computational models help predict these interactions by showing how Tioconazole fits into the active site of these enzymes, which is crucial for understanding its metabolic profile. embopress.org

Tubulin: this compound has been shown to bind to tubulin, the protein that polymerizes into microtubules. nih.gov Computational analysis suggests that Tioconazole binds near the colchicine (B1669291) binding site on tubulin. nih.gov This interaction is believed to inhibit microtubule assembly, leading to cell cycle arrest at mitosis and subsequent apoptosis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and its target proteins, complementing the static picture from molecular docking.

MD simulations have revealed that the binding of this compound can induce significant conformational changes in its target proteins.

ATG4: Upon binding of Tioconazole, MD simulations show that ATG4 can undergo conformational changes that stabilize the drug in its active site. thno.orgresearchgate.net These simulations support the idea that Tioconazole can stably occupy the active site of ATG4 in its open form. thno.orgresearchgate.net

Tubulin: MD simulations of the tubulin-tioconazole complex have shown that the binding of Tioconazole induces a "curved" conformation in the tubulin dimer. nih.gov This conformational change is thought to be responsible for the inhibition of microtubule assembly. nih.gov The angle of rotation of the tubulin dimer was observed to increase from approximately 9° to 13° in the presence of Tioconazole. nih.gov

MD simulations are also used to assess the stability of the this compound-protein complexes over time. researchgate.netnih.gov This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will generally show a low and converging RMSD value over the course of the simulation. mdpi.com Hydrogen bonds and hydrophobic interactions play a crucial role in maintaining the stability of these complexes. researchgate.net For instance, in a study of Tioconazole's interaction with hemagglutinin (HA), the protein-ligand complex was shown to be stable, with Tioconazole forming interactions with 16 amino acid residues. biorxiv.org

Table 2: Stability Metrics from MD Simulations of this compound-Protein Complexes

| Target Protein | Simulation Time (ns) | Average Protein RMSD (Å) | Key Stabilizing Interactions |

|---|---|---|---|

| Hemagglutinin | 100 | 3.27 | Hydrogen bonds, water bridges, ionic interactions, hydrophobic bonds. biorxiv.org |

| Tubulin | 500 | Plateaued after 300 ns | Not explicitly detailed in the provided text. nih.gov |

| ATG4B | Not specified | Stable occupation of the active site | Not explicitly detailed in the provided text. thno.orgresearchgate.net |

Quantum Chemical Calculations for Electronic Structure of Tioconazole

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure of Tioconazole. researchgate.net These calculations provide insights into the molecule's reactivity and how it participates in chemical reactions. By calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the electron-donating and accepting capabilities of the molecule. This information is valuable for explaining the nature of the coordinate bond formed between the imidazole nitrogen of Tioconazole and the heme iron of CYP51. DFT calculations can also be used to predict spectroscopic properties, which can be compared with experimental data for structure validation. researchgate.net

Analysis of Energetic and Electronic Properties Relevant to Binding Affinity

The binding affinity of this compound to cytochrome P450 enzymes has been evaluated through functional and biophysical assays. Studies on human cytochrome P450 8B1 (CYP8B1) have identified tioconazole as an effective inhibitor, binding with a sub-micromolar dissociation constant. researchgate.net Changes in visible absorbance spectra upon ligand binding, characteristic of a type II imidazole-to-heme-iron interaction, were utilized to determine dissociation constants (Kd). researchgate.net Concurrently, the inhibitory concentration (IC50) was determined by measuring the inhibition of the enzyme's native steroid 12α-hydroxylation activity. researchgate.net

Most azole compounds, including tioconazole, bind to CYP8B1 through the anticipated type II interaction, with Kd values ranging from nanomolar to micromolar. researchgate.net While tioconazole demonstrated potent binding, structurally related azoles such as miconazole (B906) and econazole (B349626) showed even higher affinity and lower IC50 values. researchgate.net Computational methods, such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, have also been employed to predict binding affinities for tioconazole with other protein targets, like tubulin, yielding theoretical binding affinity (ΔGbinding) values. nih.gov For instance, the binding affinity of tioconazole to tubulin was calculated to be -88.87 kcal/mol. nih.gov

| Target Enzyme | Parameter | Value | Method | Source |

|---|---|---|---|---|

| Human CYP8B1 | Binding Affinity (Kd) | Sub-micromolar | Spectral Titration | researchgate.netresearchgate.net |

| Human CYP8B1 | Inhibition (IC50) | Data available, but specific value for this compound not detailed in snippets in comparison to miconazole/econazole | Steroid 12α-hydroxylation Assay | researchgate.net |

| Tubulin | Binding Affinity (ΔGbinding) | -88.87 kcal/mol | Prime-MMGBSA Calculation | nih.gov |

Crystallographic Studies of this compound Bound Complexes

The three-dimensional structure of this compound in complex with a target enzyme has been elucidated through X-ray crystallography. researchgate.net Specifically, the co-crystallization of tioconazole with human cytochrome P450 8B1 (CYP8B1) provided the first structural insight into this enzyme, which is a drug target for nonalcoholic fatty liver disease and type 2 diabetes. researchgate.net The resulting crystal structure, refined to a resolution of 2.65 Å, unambiguously revealed the binding mode of the inhibitor within the enzyme's active site and confirmed that the S-enantiomer was the one bound. nih.govresearchgate.net

Elucidation of this compound Binding Mode in Cytochrome P450 Enzymes (e.g., CYP8B1)

The crystal structure of the CYP8B1-(S)-Tioconazole complex reveals a canonical Type II inhibitor binding mode. researchgate.netresearchgate.net The imidazole nitrogen of this compound forms a coordinate covalent bond with the heme iron atom at the center of the enzyme's active site. researchgate.netresearchgate.net This interaction is measured at a distance of 2.56 Å. researchgate.net

The this compound molecule is positioned within the active site cavity, located near the B' helix. researchgate.net This placement is influenced by spatial constraints imposed by residues Trp281 and Asn286 on the opposing I helix. researchgate.net In order to fit within this constrained space, particularly under the W281 residue, the flexible carbon linker between the chiral center and the imidazole moiety of this compound adopts a bent conformation of nearly 90 degrees. nih.govresearchgate.net This significant bend allows the dichlorophenyl and chlorothienyl rings to be accommodated within the active site. nih.govresearchgate.net The indole (B1671886) moiety of W281, a key residue for catalysis, appears to be crucial in binding both the native substrate and the tioconazole inhibitor. researchgate.net Several other residues, including multiple phenylalanines, are located within 5 Å of the bound ligand, contributing to the hydrophobic environment of the active site. researchgate.netnih.gov

| Structural Feature | Description | Source |

|---|---|---|

| Binding Interaction | Coordinate covalent bond between imidazole nitrogen and heme iron. | researchgate.netresearchgate.net |

| Interaction Distance | 2.56 Å | researchgate.net |

| Ligand Conformation | Carbon linker between the chiral center and imidazole bends almost 90°. | nih.govresearchgate.net |

| Key Interacting Residues | W281, N286, and other residues within 5 Å. | researchgate.netresearchgate.net |

| PDB ID | 7LYX | nih.gov |

Structural Basis of Enantiomer-Specific Binding Mechanisms

The crystallographic study of tioconazole with CYP8B1 provides a clear structural basis for enantiomer-specific binding. Although the experiment began with a racemic mixture of tioconazole, the resulting electron density map from the X-ray diffraction data was unequivocal, demonstrating that only the (S)-enantiomer was present in the enzyme's active site. researchgate.net

The specific binding mechanism is dictated by the precise stereochemical fit of the (S)-enantiomer within the active site pocket. The accommodation of this compound relies on the significant flexibility of its molecular structure, specifically the ~90-degree bend of the carbon linker connecting the chiral center to the coordinating imidazole ring. nih.govresearchgate.net This sharp turn is essential for the dichlorophenyl and chlorothienyl rings to orient themselves correctly within the hydrophobic pocket and avoid steric clashes, particularly with the bulky W281 residue. nih.gov The specific three-dimensional arrangement of these rings and their interactions with surrounding residues stabilizes the complex. It is inferred that the (R)-enantiomer would create an unfavorable steric arrangement, preventing it from binding as effectively, if at all, in the same conformation. This differential fit, dictated by the chirality of the molecule, is the structural foundation for the observed enantioselectivity of CYP8B1 for this compound. researchgate.netresearchgate.net

Antimicrobial Spectrum and in Vitro Efficacy Studies of Tioconazole

Evaluation Against Pathogenic Yeasts and Filamentous Fungi

Tioconazole (B1681320) is effective against a range of pathogenic yeasts and filamentous fungi responsible for superficial mycoses. nih.govtandfonline.com

Minimum Inhibitory Concentration (MIC) Determinations

In vitro studies have established the Minimum Inhibitory Concentration (MIC) of tioconazole against various fungal species. For clinical yeast isolates, the MIC50, the concentration required to inhibit the growth of 50% of isolates, was found to be ≤ 0.5 µg/mL. nih.gov This indicates significant potency against these pathogens. nih.gov Specifically, against Candida albicans and Trichophyton rubrum, the MIC has been determined, and the compound also shows activity against other Candida species and Torulopsis glabrata. drugbank.commdpi.com

Minimal inhibitory concentrations have been determined for a range of pathogenic yeasts, aspergilli, dermatophytes, and other filamentous fungi under various experimental conditions. oup.com For dermatophytes, tioconazole has demonstrated notable in vitro activity. ekb.eg

Table 1: In Vitro Activity of Tioconazole against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Clinical Yeasts (MIC50) | ≤ 0.5 | nih.gov |

| Candida tropicalis | 8 | nih.gov |

| Candida albicans | Not Specified | drugbank.commdpi.com |

| Trichophyton rubrum | Not Specified | mdpi.com |

Fungistatic versus Fungicidal Activities against Candida Species

Tioconazole exhibits both fungistatic and fungicidal activities against Candida species. drugbank.com At lower concentrations, it inhibits fungal growth (fungistatic), while at higher concentrations, it demonstrates a killing effect (fungicidal). asm.org This dual action is attributed to its ability to disrupt the fungal cell membrane. asm.orgsigmaaldrich.com

Studies have shown that tioconazole can cause a rapid reduction in colony-forming units (CFU) per milliliter when introduced to late-logarithmic-phase Candida albicans and Candida parapsilosis cells. nih.govcapes.gov.br A distinctive feature of tioconazole is its ability to exert a similar lethal effect on stationary-phase cultures, a property not shared by other imidazoles like ketoconazole (B1673606) and miconazole (B906). nih.govcapes.gov.br This growth-phase-independent fungicidal action has significant clinical implications. nih.gov The compound is active against C. albicans, C. glabrata (formerly Torulopsis glabrata), C. krusei, and C. tropicalis. drugs.com

Comparative Antifungal Potency Against Clinically Relevant Strains

When compared to other antifungal agents, tioconazole has demonstrated significant efficacy. In vitro assays have shown that clinical yeasts are more inhibited by tioconazole (MIC50, ≤ 0.5 µg/mL) than by fluconazole (B54011) (MIC50, 8 µg/mL). nih.gov It has also been reported to be at least as effective as other imidazole (B134444) antifungals like clotrimazole (B1669251) and miconazole, and in some cases, has shown superior efficacy. nih.govmade-in-china.com

Research indicates that tioconazole is more active than miconazole against a variety of fungal species, with the exception of Aspergillus, against which they show similar activity. researchgate.netasm.org Both tioconazole and miconazole inhibit fungal growth at concentrations well below their quoted MICs. researchgate.netasm.org

Activity Against Resistant Fungal Isolates

A noteworthy characteristic of tioconazole is its activity against certain resistant fungal strains. It has been found to be active against Candida glabrata petite mutants, which are known to be resistant to fluconazole and voriconazole (B182144) due to the overexpression of efflux pumps. tandfonline.comsigmaaldrich.comnih.govresearchgate.nettandfonline.com This suggests that tioconazole may be able to overcome some common mechanisms of azole resistance. tandfonline.comnih.gov

Broader Spectrum Antimicrobial Investigations in Preclinical Models

Beyond its antifungal properties, tioconazole has demonstrated a broader antimicrobial spectrum in preclinical studies. nih.govnih.gov It exhibits in vitro activity against some Gram-positive bacteria, Trichomonas vaginalis, and Chlamydia. drugs.commade-in-china.com

Specifically, staphylococci and enterococci are among the most susceptible Gram-positive bacteria to tioconazole, with MIC50s ranging from 1-8 µg/mL. nih.gov It also shows inhibitory activity against bacteria associated with vaginosis, such as Gardnerella vaginalis and Mobiluncus spp. nih.gov However, Gram-negative bacteria are generally less susceptible. nih.gov

Table 2: Broader Antimicrobial Activity of Tioconazole

| Organism Type | Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococci | 1-8 (MIC50) | nih.gov |

| Gram-positive Bacteria | Enterococci | 1-8 (MIC50) | nih.gov |

| Vaginosis-associated Bacteria | Gardnerella vaginalis | 16 (MIC90) | nih.gov |

| Vaginosis-associated Bacteria | Mobiluncus spp. | 16 (MIC90) | nih.gov |

| Vaginosis-associated Bacteria | Prevotella bivia | 64 (MIC90) | nih.gov |

| Gram-negative Bacteria | Moraxella catarrhalis | 2 (MIC90) | nih.gov |

| Protozoa | Trichomonas vaginalis | Not Specified | drugs.commade-in-china.com |

| Bacteria | Chlamydia | Not Specified | drugs.commade-in-china.com |

Mechanisms of Antifungal Resistance to Tioconazole

Target Enzyme Overproduction (e.g., CYP51/14α-Demethylase Overexpression)

A primary mechanism of resistance to azole antifungals is the increased production of the target enzyme, CYP51. ekb.eg When the amount of 14α-demethylase within the fungal cell increases, a higher concentration of (S)-Tioconazole is needed to inhibit the enzyme and disrupt ergosterol (B1671047) synthesis effectively. ejgm.co.ukbrieflands.com This overexpression is often a result of gain-of-function mutations in transcription factors that regulate ERG11 expression, such as the Upc2 protein, or through an increase in the copy number of the chromosome on which the ERG11 gene is located. nih.gov In Candida albicans, a prevalent fungal pathogen, the upregulation of the ERG11 gene is a frequently observed resistance mechanism. brieflands.comnih.gov

Mutations and Structural Alterations in Target Enzymes

Mutations within the ERG11 gene can cause amino acid substitutions in the lanosterol (B1674476) 14α-demethylase enzyme, which can reduce the binding affinity of this compound to its target. brieflands.comnih.gov This decreased affinity renders the drug less effective. brieflands.com These mutations often occur in "hot spot" regions of the enzyme that are critical for substrate binding or for maintaining the enzyme's three-dimensional structure. nih.gov For example, specific amino acid changes can sterically hinder the azole molecule from binding to the heme iron in the enzyme's active site. nih.govnih.gov Although numerous mutations have been identified in azole-resistant clinical isolates, their specific impact can vary, with some conferring broad azole resistance and others being more drug-specific. nih.govuthsc.edu

| Hot Spot Region in CYP51 | Example Amino Acid Substitutions | Effect on this compound Action | Reference |

| 105-165 | Y132F, K143R, F145L | Altered binding affinity, reduced enzyme inhibition. | nih.gov |

| 266-287 | Changes in the active site conformation. | nih.gov | |

| 405-488 | S405F, G448E, G450E, G464S | Decreased susceptibility to azoles. | nih.gov |

Role of Efflux Pumps in Azole Resistance

A significant mechanism of resistance involves the active removal of antifungal drugs from the fungal cell by membrane transport proteins known as efflux pumps. brieflands.com This process lowers the intracellular concentration of this compound, preventing it from reaching the necessary levels to inhibit the CYP51 enzyme. mdpi.com Two major superfamilies of efflux pumps are primarily responsible for this form of resistance in fungi. nih.gov

The ATP-Binding Cassette (ABC) transporters are a major family of efflux pumps that use the energy from ATP hydrolysis to expel a wide array of substances, including azole antifungals, from the cell. nih.govbiotechmedjournal.com In Candida albicans, the overexpression of the genes CDR1 and CDR2 (Candida Drug Resistance 1 and 2) is a well-documented cause of resistance to multiple azoles. uthsc.edunih.gov Elevated levels of the Cdr1 and Cdr2 proteins in the cell membrane lead to efficient efflux of this compound, thereby reducing its intracellular efficacy. biotechmedjournal.comnih.gov

The Major Facilitator Superfamily (MFS) constitutes another critical group of transporters that contribute to multidrug resistance. oup.comresearchgate.net These pumps typically function as drug:H+ antiporters, using the proton gradient across the cell membrane for energy. oup.com In C. albicans, the overexpression of the MDR1 gene, which encodes an MFS transporter, is specifically linked to resistance to certain azoles. mdpi.comnih.gov The Mdr1 pump can extrude this compound from the cell, although its range of substrates may differ from that of the ABC transporters. nih.govmdpi.com

The overexpression of these efflux pumps is frequently caused by gain-of-function mutations in the genes that code for their transcription factors. researchgate.netnih.gov These mutations result in hyperactive regulatory proteins that constitutively drive the expression of the transporter genes. nih.gov

tac1 : This gene encodes the transcription factor Tac1p, which regulates the expression of the ABC transporter genes CDR1 and CDR2. nih.govplos.orgmdpi.com Activating mutations in TAC1 lead to the constant high-level expression of these pumps. nih.govoup.com

mrr1 : The Mrr1p transcription factor controls the expression of the MFS transporter gene MDR1. nih.govplos.org Gain-of-function mutations in MRR1 are a common cause of MDR1 overexpression in azole-resistant isolates. nih.govoup.com

PDR16 and SNQ2 : These genes are also implicated in multidrug resistance. PDR16 encodes a phosphatidylinositol transfer protein, and its dysregulation can affect membrane composition and modulate azole susceptibility. researchgate.netasm.orgdntb.gov.ua SNQ2 encodes an ABC transporter, and its overexpression has been linked to azole resistance, particularly in species like Candida glabrata. researchgate.netmdpi.com

| Efflux Pump Gene | Superfamily | Primary Transcriptional Regulator | Effect of Overexpression | Reference |

| CDR1 | ABC | Tac1p | Efflux of a broad spectrum of azoles. | nih.govplos.org |

| CDR2 | ABC | Tac1p | Efflux of a broad spectrum of azoles. | nih.govplos.org |

| MDR1 | MFS | Mrr1p | Efflux of a specific subset of azoles. | nih.govplos.org |

Alterations in Fungal Cell Wall and Membrane Composition

Fungi can also develop resistance by modifying the composition of their cell wall and plasma membrane. ejgm.co.uk Changes in the cell wall, such as an increased amount of chitin, can create a physical barrier that may limit the entry of antifungal drugs. mdpi.com Since the ultimate target of this compound is ergosterol synthesis, alterations in the fungal membrane's lipid profile are a direct mechanism of resistance. ejgm.co.uk Some resistant strains can survive with lower levels of ergosterol or with altered sterol compositions, which may involve the accumulation of different sterol precursors. ejgm.co.ukresearchgate.net These changes can affect membrane fluidity and the function of various membrane-bound proteins, indirectly contributing to a state of reduced drug susceptibility. mdpi.combohrium.com

Changes in Ergosterol Content and Related Sterols

The primary mechanism of action for this compound involves the inhibition of lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene. drugbank.commdpi.com This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol, an essential component for maintaining the integrity of the fungal cell membrane. drugbank.comijrar.org Inhibition of this process leads to the depletion of ergosterol and the accumulation of toxic 14-methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth. asm.orgoup.com

Fungi have developed several resistance strategies centered on the ergosterol pathway:

Upregulation of the Target Enzyme : A common resistance mechanism involves the overexpression of the ERG11 gene. mdpi.com This leads to an increased production of the lanosterol 14-α-demethylase enzyme. mdpi.com With higher levels of the target enzyme, a greater concentration of the antifungal drug is required to achieve effective inhibition. annalsmedres.org

Mutations in the Target Gene : Point mutations in the ERG11 gene can alter the structure of the 14-α-demethylase enzyme. annalsmedres.org These changes can reduce the binding affinity of azole drugs like Tioconazole (B1681320) to the enzyme, rendering the drug less effective even at standard concentrations. annalsmedres.org

Alterations in the Biosynthetic Pathway : Mutations in other genes within the ergosterol pathway, such as ERG3, can also confer azole tolerance. mdpi.comresearchgate.net The ERG3 gene encodes a Δ5,6-desaturase. annalsmedres.org Mutations in this gene can block the production of toxic sterol intermediates that would otherwise accumulate due to ERG11 inhibition, allowing the fungus to survive despite the presence of the azole. oup.com This alteration in the sterol profile of the membrane, resulting in lower ergosterol content, is a key factor in polyene resistance and can contribute to azole tolerance. researchgate.net

| Mechanism Category | Specific Mechanism | Associated Genes | Consequence for Fungus |

| Target Modification | Overexpression of the target enzyme | ERG11 | Increased levels of 14-α-demethylase require higher drug concentrations for inhibition. mdpi.comannalsmedres.org |

| Target Modification | Point mutations in the target enzyme | ERG11 | Reduced binding affinity of Tioconazole to the enzyme. annalsmedres.org |

| Pathway Alteration | Mutation in downstream pathway enzymes | ERG3 | Prevents the formation of toxic sterol intermediates, conferring tolerance. mdpi.comoup.com |

Modifications in Membrane Phospholipids

While less characterized than ergosterol-related changes, modifications in the phospholipid composition of the fungal membrane represent a potential mechanism of resistance. By altering the lipid environment, the fungus could potentially decrease the drug's ability to interact with and disrupt the membrane. This could reduce the drug's penetration or mitigate its secondary disruptive effects on membrane-bound proteins and ion transport. drugbank.comjddtonline.info The stability and function of membrane-dependent enzymes are directly affected by the surrounding lipid matrix, suggesting that adaptive changes in phospholipid content could compensate for the stress induced by azole antifungals. annalsmedres.org

Biofilm-Mediated Resistance Mechanisms in Fungi

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM), which adhere to surfaces. mdpi.comfrontiersin.org This mode of growth is a significant factor in antifungal resistance, often rendering fungal infections difficult to treat. nih.gov Biofilms formed by Candida species, for example, can exhibit resistance levels to azoles that are up to 1000 times higher than their free-floating (planktonic) counterparts. frontiersin.org

Several factors contribute to biofilm-mediated resistance:

The Extracellular Matrix (ECM) : The ECM acts as a physical barrier, limiting the penetration of antifungal agents like Tioconazole. mdpi.com Components of the matrix, such as β-1,3-glucan, can sequester antifungal drugs, preventing them from reaching the fungal cells within the biofilm. frontiersin.org

Upregulation of Efflux Pumps : Fungal cells within a biofilm often show increased expression of genes encoding drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. asm.org These pumps actively expel antifungal drugs from the cell, reducing the intracellular concentration and thus the drug's efficacy. asm.orgasm.org

Altered Cellular Physiology : The physiological state of cells within a biofilm differs from that of planktonic cells. nih.gov The presence of metabolically less active "persister cells" within the biofilm contributes to tolerance, as many antifungal agents are most effective against rapidly growing cells. frontiersin.org The progression of drug resistance in developing biofilms has been associated with an increase in the metabolic activity of the maturing biofilm, indicating that resistance develops over time as the biofilm structure matures. nih.gov

Cross-Resistance Patterns with Other Azole Antifungal Agents

A significant clinical concern is the development of cross-resistance among different azole antifungals. drugs.com Because many azoles share a similar mechanism of action—the inhibition of lanosterol 14-α-demethylase—a resistance mechanism that develops against one azole is often effective against others in the same class. asm.orgasm.org

Studies have demonstrated this phenomenon with agents including Tioconazole. For instance, clinical isolates of Candida albicans and Candida glabrata that were found to be resistant to the triazole fluconazole (B54011) also exhibited cross-resistance to the imidazole-based over-the-counter drugs miconazole (B906), clotrimazole (B1669251), and Tioconazole. nih.gov This indicates that the underlying resistance mechanisms, such as ERG11 mutations or the upregulation of multidrug efflux pumps, are broadly effective against various azole compounds. nih.govnih.gov The induction of resistance to one azole, such as fluconazole, can lead to parasites being cross-resistant to other azoles like ketoconazole (B1673606), miconazole, and itraconazole. asm.org This pattern supports the notion that overuse of any single azole agent can contribute to a broader problem of class-wide resistance. nih.gov

| Drug Class | Specific Drug | Cross-Resistance Observed with this compound |

| Triazoles | Fluconazole | Yes nih.gov |

| Imidazoles | Miconazole | Yes asm.orgnih.gov |

| Imidazoles | Clotrimazole | Yes nih.gov |

| Imidazoles | Ketoconazole | Yes asm.org |

| Triazoles | Itraconazole | Yes asm.org |

Interactions of Tioconazole with Mammalian Biological Systems

Inhibition of Mammalian Cytochrome P450 Enzymes (P450s)

(S)-Tioconazole is recognized as a nonselective inhibitor of various mammalian cytochrome P450 enzymes. researchgate.net These enzymes are essential for the metabolism of a wide range of xenobiotics and endogenous compounds. asm.orgmdpi.com The inhibitory action of azole antifungals like tioconazole (B1681320) can lead to significant drug-drug interactions by altering the phase I metabolism of other therapeutic agents. asm.org

Research evaluating the specificity and selectivity of this compound has demonstrated its high-affinity, broad-spectrum inhibitory activity against multiple major P450 isoforms. Studies using cDNA-expressing microsomes or human liver microsomes have quantified the inhibitory potential of tioconazole. The compound shows potent inhibition of CYP1A2, CYP2C19, CYP2E1, and CYP3A4, with inhibition constants (Ki) in the sub-micromolar range. researchgate.netresearchgate.net It also inhibits CYP8B1, a sterol-metabolizing enzyme. researchgate.net This broad, non-selective inhibition profile indicates a high likelihood of interactions with other drugs metabolized by these pathways. researchgate.net

Table 1: Inhibitory Potency (Ki) of this compound on Major Human Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Constant (Ki) in µM | Reference |

| CYP1A2 | 0.4 | researchgate.net |

| CYP2C19 | 0.04 | researchgate.net |

| CYP2E1 | 0.4 | researchgate.net |

| CYP3A4 | 0.02 | researchgate.net |

| CYP2B6 | > 1.0 | researchgate.net |

| CYP2C9 | > 10 | researchgate.net |

| CYP2D6 | > 10 | researchgate.net |

The mechanism by which this compound and other azole antifungals inhibit P450 enzymes involves direct interaction with the enzyme's active site. The basic nitrogen atom (N-3) of the imidazole (B134444) ring in the tioconazole molecule forms a coordinate covalent bond with the heme iron atom of the cytochrome P450 prosthetic group. researchgate.netresearchgate.netencyclopedia.pub This binding action occupies the position normally reserved for activated oxygen, thereby blocking the enzyme's catalytic activity. researchgate.net This direct coordination results in a characteristic Type II spectral shift, confirming the heme-binding mechanism. researchgate.net The remainder of the tioconazole molecule interacts with the apoprotein, influencing the drug's affinity and selectivity for different P450 isoforms. researchgate.net

Cytotoxicity and Cellular Effects in Mammalian Cells

Beyond enzyme inhibition, this compound exhibits significant cytotoxic effects on mammalian cells, which have been investigated particularly in the context of cancer cell lines. The primary mechanism of this cytotoxicity involves the disruption of the microtubule cytoskeleton, leading to cell cycle arrest and programmed cell death (apoptosis). nih.govnih.gov

This compound acts as a microtubule-destabilizing agent. nih.gov Studies using HeLa cells have shown that at micromolar concentrations, tioconazole leads to a significant depolymerization of the microtubule network in interphase cells. nih.govresearchgate.net This effect is even more pronounced during mitosis, where tioconazole disrupts the formation of a normal bipolar spindle. nih.gov Mechanistic investigations revealed that tioconazole binds directly to tubulin, the protein subunit of microtubules, with a dissociation constant (Kd) of approximately 28.3 µM. nih.govnih.gov It is proposed to bind near the colchicine-binding site, which induces a "curved" conformation in the tubulin dimer, disrupting the lateral contacts necessary for microtubule assembly and stability. nih.govnih.gov

The depolymerization of microtubules and subsequent spindle dysfunction directly impacts cell cycle progression. researchgate.net Microtubules are critical for forming the mitotic spindle, which is essential for chromosome segregation during cell division. researchgate.net By disrupting microtubule dynamics, this compound prevents the proper alignment of chromosomes at the metaphase plate, triggering the spindle assembly checkpoint. nih.govelifesciences.org This leads to a potent cell cycle arrest at the mitotic phase. nih.govnih.gov In HeLa cells, the maximal mitotic block was observed at a concentration of 20 µM. nih.gov This arrest in mitosis is a key component of the cytotoxic effect observed in proliferating cells. researchgate.net

Prolonged mitotic arrest induced by agents like this compound typically leads to the initiation of apoptosis. nih.gov Following treatment with tioconazole, HeLa cells exhibit hallmarks of apoptotic cell death. nih.govnih.gov This cytotoxic effect is not limited to HeLa cells. This compound also inhibits the proliferation of other human cancer cell lines, including the lung cancer cell line A549 and the breast cancer cell line MCF-7. nih.govphcog.com The half-maximal inhibitory concentrations (IC50) for these cell lines are in a similar micromolar range, indicating broad cytotoxic potential against various cancer types. nih.govresearchgate.net Studies have also explored its potential to induce apoptosis in MCF-7 cells, particularly in combination therapies. mdpi.comnih.gov

Table 2: Cytotoxic Activity (IC50) of this compound in Various Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 14.9 ± 0.7 | nih.govresearchgate.net |

| A549 | Lung Cancer | 18.9 ± 0.4 | nih.govresearchgate.net |

| MCF-7 | Breast Cancer | 18.2 ± 0.5 | nih.govresearchgate.net |

| HEK-293 | Human Embryonic Kidney | 21.2 ± 0.01 | nih.govresearchgate.net |

Inhibition of Cell Migration in Mammalian Models

This compound has been demonstrated to significantly impede cell migration in mammalian cells. nih.govnih.gov Research using HeLa cells as a model system showed that tioconazole effectively hindered their migratory capabilities. nih.govmedchemexpress.com In a wound-healing assay, cells treated with 10 µM and 20 µM of tioconazole exhibited significantly reduced migration compared to untreated control cells over a 48-hour period. nih.gov After 24 hours, control cells showed 31% migration, whereas cells treated with 10 µM and 20 µM tioconazole showed only 25% and 10% migration, respectively. nih.gov This inhibitory effect is linked to the compound's ability to depolymerize microtubules, which are essential for cell motility. nih.govnih.gov

Table 1: Effect of this compound on HeLa Cell Migration

| Treatment | Migration at 24 hours (%) | Migration at 48 hours (%) |

|---|---|---|

| Control | 31 | 63 |

| 10 µM Tioconazole | 25 | 34 |

| 20 µM Tioconazole | 10 | 13 |

Data sourced from studies on HeLa cells, demonstrating a dose-dependent inhibition of cell migration. nih.gov

Binding Interactions with Mammalian Tubulin (e.g., Goat Brain Tubulin)

The cytotoxic effects of this compound in mammalian cells are partly attributed to its direct interaction with tubulin, a key protein in microtubule formation. nih.govnih.gov Studies using goat brain tubulin have shown that tioconazole binds to tubulin with a dissociation constant (Kd) of 28.3 ± 0.5 μM. nih.govnih.govresearchgate.net This binding inhibits the assembly of tubulin into microtubules in vitro. nih.govnih.gov

Modulation of Autophagy-Related Processes

This compound has been identified as a modulator of autophagy, a cellular process critical for the degradation and recycling of cellular components. Its effects are primarily mediated through the inhibition of key autophagy-related enzymes.

Inhibition of Autophagy-Related Gene 4 (ATG4) Proteases (ATG4A, ATG4B)

This compound acts as a direct inhibitor of the Autophagy-Related Gene 4 (ATG4) family of cysteine proteases, specifically ATG4A and ATG4B. nih.govresearchgate.netnih.gov These enzymes are essential for processing ATG8 family proteins (like LC3), a crucial step for the formation of autophagosomes. nih.gov Through a drug repurposing screen that combined computational docking with biochemical assays, tioconazole was identified as a potent inhibitor of both ATG4A and ATG4B. nih.govresearchgate.netnih.gov

Biochemical assays determined the half-maximal inhibitory concentrations (IC50) of tioconazole to be 1.3 µM for ATG4A and 1.8 µM for ATG4B. nih.govresearchgate.netnih.govthno.org Molecular docking and simulation studies suggest that tioconazole occupies the active site of ATG4, which obstructs substrate binding. nih.govresearchgate.netnih.govfrontiersin.org This prevents both the initial cleavage of pro-LC3 into its active form and the subsequent deconjugation of lipidated LC3-II from the autophagosome membrane. nih.gov

Table 2: Inhibitory Activity of this compound on ATG4 Proteases

| Enzyme | IC50 Value (µM) |

|---|---|

| ATG4A | 1.3 ± 0.18 |

| ATG4B | 1.8 ± 0.16 |

Data from biochemical assays demonstrating the potency of tioconazole as an ATG4 inhibitor. nih.govthno.org

Implications for Autophagic Flux Modulation in Cellular Systems

The inhibition of ATG4 proteases by this compound leads to a significant disruption of autophagic flux. nih.govresearchgate.netmdpi.com Autophagic flux is the complete process of autophagy, from autophagosome creation to the degradation of its contents by lysosomes. By inhibiting ATG4, tioconazole blocks the autophagy pathway at both early and late stages. nih.govnih.gov

In cellular models, treatment with tioconazole results in the accumulation of lipidated LC3-II. nih.govnih.gov While an increase in LC3-II can sometimes indicate autophagy induction, in this context, it signifies a blockage of the flux. nih.gov The accumulated autophagosomes are unable to fuse with lysosomes for degradation, effectively halting the recycling process. nih.gov This blockage of autophagic flux has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin (B1662922), suggesting a potential role for tioconazole as a chemosensitizer by preventing the pro-survival effects of autophagy in tumor cells. nih.govnih.govmdpi.comfrontiersin.org

Analytical and Bioanalytical Methodologies for Tioconazole

Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are essential for determining the purity and quantifying the content of (S)-Tioconazole in both bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such techniques that have been successfully employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods for this compound are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring linearity, specificity, accuracy, precision, and robustness. ejpmr.comajpaonline.com These methods are crucial for the routine quality control of this compound. ejpmr.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of this compound. nih.govijpsjournal.com These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase to achieve separation. ajpaonline.comsielc.comijpsjournal.com

Several RP-HPLC methods have been developed for the determination of tioconazole (B1681320). One method uses a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 3) in a 95:5 ratio, with a flow rate of 0.9 ml/min. ajpaonline.com Another method employs a mobile phase of methanol and water (80:20 v/v) with 0.18% ammonium (B1175870) hydroxide. researchgate.net A mobile phase consisting of methanol and 0.1% triethylamine (B128534) aqueous solution has also been reported. researchgate.net The selection of different column packing materials like Hypersil C-18, Spherisorb-CN, and Chromspher-B can provide selective separations of imidazole (B134444) antimycotic drugs, including tioconazole. nih.gov

The following table summarizes the conditions for various RP-HPLC methods used for Tioconazole analysis.

Interactive Table: RP-HPLC Methods for Tioconazole Analysis| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Cosmosil C18 (250 mm x 4.6 ID) | Methanol: Phosphate Buffer (pH 3) (95:05) | 0.9 | 220 | 4.67 | ajpaonline.com |

| ODS C18 (Spherisob C18, 4.6mm x 250mm, 5µm) | [Methanol:Acetonitrile (70:30) triethylamine phosphate buffer (0.05mol/L) containing 1-octanesulphonic acid (0.025mol/L) and adjusted to pH4 with phosphoric acid] (58:42, V/V) | 1.5 | 260 | Not Specified | researchgate.net |

| Kromasil ODS C18 (4.6 mm×250 mm, 5 μm) | Methanol and 0.1% triethylamine aqueous solution | Not Specified | 220 | Not Specified | researchgate.net |

| Hypersil BDS-C18 (250 mm×4.6 mm, 5µm) | Methanol: water (0.2% v/v, aqueous tri ethyl amine at pH 7.5) (85:15, v/v) | 1 | 210 | Not Specified | tsijournals.com |

| Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm) | Water and Isopropyl alcohol | Not Specified | 310 | 2.2 | ijpsjournal.com |

Detection Conditions and Sensitivity Enhancements (e.g., UV, Post-Column Photochemical Reactors)

UV detection is commonly employed in HPLC analysis of this compound, with detection wavelengths typically set between 210 nm and 260 nm. researchgate.nettsijournals.com One study found that for simultaneous determination of tioconazole and benzyl (B1604629) alcohol, UV detection at 210 nm and 220 nm respectively was optimal. tsijournals.com Another method for tioconazole and its related substances used a detection wavelength of 260 nm. researchgate.net

To enhance the sensitivity of UV detection, a post-column on-line photochemical reactor can be utilized. nih.govresearchgate.net This technique involves passing the column eluent through a reactor where it is irradiated with UV light, inducing a photochemical reaction that can lead to products with improved detection characteristics. basinc.com This approach has been shown to be effective for the analysis of imidazole antimycotic drugs like tioconazole. nih.govresearchgate.net The use of a Photochemical Reactor for Enhanced Detection (PHRED) can increase the sensitivity and selectivity of various detectors, including UV detectors. columnex.com

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the drug substance. ajrconline.orgmedwinpublishers.com For this compound, HPLC is the primary technique for identifying and quantifying process-related and degradation impurities. ijpsjournal.comrsc.org The United States Pharmacopeia (USP) monograph for tioconazole outlines an HPLC test for organic impurities, which includes related compounds A, B, and C. waters.com

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, thermal, and photolytic stress. ajpaonline.com One study developed an HPLC method to determine tioconazole and its related substances, demonstrating good linearity with a detection limit of 20ng. researchgate.net Another study focused on the selection of detection conditions to discriminate between tioconazole and its impurities, as severe peak tailing could interfere with the assay of two impurity peaks. rsc.org The use of advanced hyphenated techniques like LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) allows for precise identification and quantification of impurities at trace levels. ijpsjournal.com

Known related compounds of Tioconazole include:

Tioconazole related compound A waters.com

Tioconazole related compound B waters.comsigmaaldrich.com

Tioconazole related compound C waters.com

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative analysis of this compound and other antifungal agents. fabad.org.truni-giessen.de It is used for identification tests in pharmacopoeias and can effectively separate tioconazole from other imidazole derivatives. nih.gov

In one method, a 0.1% w/v solution of tioconazole in a chloroform (B151607)/methanol (1:1) mixture was applied to silica (B1680970) gel 60 F254 plates. fabad.org.tr Various solvent systems can be used as the mobile phase, and the separated spots are visualized under a UV lamp at 254 nm. fabad.org.tr This technique provides a straightforward and rapid method for the qualitative assessment of this compound.

Spectrophotometric Methods

Spectrophotometric methods offer a simple and cost-effective alternative for the determination of this compound. These methods are often based on the inherent UV absorbance of the molecule or the formation of a colored complex.

UV spectrophotometry has been used to determine the maximum absorption wavelength (λmax) of tioconazole. In one study, a stock solution of tioconazole in methanol was scanned from 200-400 nm, and different concentrations were prepared to construct a standard curve. iajps.com Another study reported two λmax values for tioconazole in water: an intense band at 199 nm and a lower intensity band at 225 nm. nih.govunr.edu.ar

A charge transfer spectrophotometric method has also been developed. spectroscopyonline.comresearchgate.netresearchgate.netnih.gov This method involves the reaction of tioconazole as an n-donor with chloranilic acid as a π-acceptor, forming a charge transfer complex that can be measured spectrophotometrically at 530 nm. spectroscopyonline.comresearchgate.netresearchgate.netnih.gov This method has been validated according to ICH guidelines and successfully applied for the quantification of tioconazole in its pure form and in pharmaceutical preparations. spectroscopyonline.comnih.gov

Derivative spectrophotometry has also been employed for the analysis of tioconazole. A first-order derivative spectrophotometric method with a zero-crossing technique was developed for the simultaneous determination of tioconazole and benzyl alcohol, with measurements at 233.4 nm for tioconazole. tsijournals.com Another method utilized the second derivative peak amplitude of tioconazole in 0.1 N hydrochloric acid at 248 nm. researchgate.netresearchgate.net

Derivative Spectrophotometry Applications

Derivative spectrophotometry offers a method for the analysis of this compound, particularly in distinguishing it from other substances or in complex mixtures. This technique enhances the resolution of overlapping spectra by calculating the first or higher-order derivatives of the absorbance spectrum.

One study outlines three sensitive spectrophotometric methods for determining Tioconazole. epa.govtandfonline.com The first method utilizes the second derivative (D2) spectrum, measuring the peak amplitude at 248 nm in a 0.1 N hydrochloric acid medium. epa.govtandfonline.com The second approach involves reacting Tioconazole with picric acid in chloroform and measuring the first derivative (D1) peak amplitude at 422 nm. epa.govtandfonline.com A third method relies on the reaction with mercurochrome in methanol, which produces a red-colored chromogen that can be measured at 547 nm. epa.govtandfonline.com

Another investigation focused on the simultaneous determination of Tioconazole and benzyl alcohol. tsijournals.comresearchgate.net This method used first-order derivative spectrophotometry with a zero-crossing technique. The quantification of Tioconazole was achieved by measuring the amplitude at 233.4 nm, where benzyl alcohol showed a zero crossing. tsijournals.comresearchgate.net

Table 1: Derivative Spectrophotometry Methods for Tioconazole Analysis

| Method | Reagent/Medium | Wavelength (nm) | Derivative Order |

|---|---|---|---|

| Method 1 | 0.1 N Hydrochloric Acid | 248 | Second (D2) |

| Method 2 | Picric Acid in Chloroform | 422 | First (D1) |

| Method 3 | Mercurochrome in Methanol | 547 | Not Applicable |

Charge Transfer Complex Formation and Spectroscopic Analysis

The formation of charge-transfer complexes (CTC) provides a basis for sensitive spectrophotometric determination of this compound. In these reactions, Tioconazole acts as an n-electron donor, while an acceptor molecule, such as a π-acceptor, is used to form a colored complex that can be quantified.

A study developed a method based on the reaction between Tioconazole and chloranilic acid, a π-acceptor, at room temperature. researchgate.netspectroscopyonline.comnih.gov The resulting charge-transfer complex was measured at a maximum wavelength (λmax) of 530 nm. researchgate.netspectroscopyonline.comnih.gov The molar absorptivity and the formation constant of this complex were determined using various established equations, including the Benesi-Hildebrand, Foster-Hammick-Wardley, and Scott equations. researchgate.netspectroscopyonline.comnih.gov Thermodynamic parameters such as free energy change (ΔG°), standard enthalpy (ΔH°), and standard entropy change (ΔS°) were also evaluated to understand the stability and spontaneity of the complex formation. researchgate.netnih.gov

Another investigation explored the charge-transfer interaction between Tioconazole and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), another π-acceptor. researchgate.netnih.gov This interaction resulted in two measurable complexes, with the one measured at 842 nm being chosen for further analysis due to its higher molar absorptivity and formation constant. nih.gov The Benesi-Hildebrand equation confirmed the formation of a 1:1 stoichiometric complex. nih.gov

Stability-Indicating Methods and Forced Degradation Studies

Stability-indicating analytical methods are crucial for ensuring the quality and integrity of pharmaceutical products. These methods can separate the active pharmaceutical ingredient (API) from its potential degradation products. Forced degradation studies are conducted to generate these degradation products and validate the stability-indicating nature of the analytical method.

A high-performance liquid chromatography (HPLC) method was developed and validated for the determination of Tioconazole in the presence of its degradation products. ajpaonline.com The study involved subjecting Tioconazole to various stress conditions, including hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis, in accordance with International Council for Harmonisation (ICH) guidelines. tsijournals.comajpaonline.com The developed HPLC method was able to effectively separate the intact Tioconazole from the degradation products formed under these conditions, thus proving its stability-indicating capability. rjptonline.orgresearchgate.net

In one such study, the degradation of Tioconazole was investigated under acidic (1 M, 0.5 M, and 0.1 M HCl) and alkaline (1 M, 0.5 M, and 0.1 M NaOH) conditions at room temperature and at 75°C. tsijournals.com The chromatographic system utilized was able to resolve the parent drug from its degradation products. tsijournals.com

Table 2: Summary of Forced Degradation Conditions for Tioconazole

| Stress Condition | Reagents/Parameters |

|---|---|

| Acid Hydrolysis | 0.1 M, 0.5 M, 1 M HCl at RT and 75°C |

| Base Hydrolysis | 0.1 M, 0.5 M, 1 M NaOH at RT and 75°C |

| Oxidation | Not specified |

| Thermal Degradation | Not specified |

Sample Preparation Techniques for Complex Matrices

Solid-Phase Extraction (SPE) in Analytical Procedures

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices, such as biological fluids and environmental samples. thermofisher.comsigmaaldrich.com This technique improves the accuracy and sensitivity of subsequent analytical methods by removing interfering substances. thermofisher.com For the analysis of antifungal agents like Tioconazole, which belong to the imidazole class, mixed-mode SPE has proven to be effective. unich.itnih.gov

One study demonstrated the utility of mixed-mode SPE, combining reversed-phase and cationic exchange mechanisms, for the selective extraction of basic antimycotic drugs from water samples. nih.gov This approach significantly reduced matrix effects during electrospray ionization (ESI) compared to using only reversed-phase sorbents. nih.gov The use of a sequential elution protocol allowed for the removal of neutral and acidic interferences before the elution of the target analytes. nih.gov While this study did not specifically name this compound, the methodology is applicable to basic imidazole antifungals.

Microbiological Assays for Potency Assessment

Microbiological assays are essential for determining the potency of antibiotics and antifungal agents by measuring their inhibitory effect on microbial growth. dergipark.org.tr These bioassays provide a measure of the biological activity of the compound, which may not always correlate directly with its concentration as determined by chemical methods. dergipark.org.tr

Agar (B569324) Disk Diffusion Methodologies

The agar disk diffusion method is a common and straightforward technique for assessing the antimicrobial potency of a substance. nih.gov In this method, a standardized inoculum of a susceptible microorganism is spread over the surface of an agar plate. Paper disks impregnated with known concentrations of the antimicrobial agent are then placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured. nih.govdergipark.org.tr

A comparative study developed and validated two methods for the quantitative determination of Tioconazole: a charge transfer spectrophotometric method and a microbiological assay based on the agar disk diffusion technique. researchgate.netspectroscopyonline.comnih.gov The microbiological assay measured the diameter of the inhibition zones produced by different concentrations of Tioconazole against a susceptible organism. researchgate.netspectroscopyonline.comnih.gov This method was successfully applied for the quantification of Tioconazole in both its pure form and in pharmaceutical preparations. spectroscopyonline.comnih.gov

In another study evaluating the susceptibility of Aspergillus niger strains isolated from poultry, the disk diffusion method was used with disks containing 10 µg of Tioconazole. icm.edu.pl The results showed that A. niger exhibited high susceptibility to Tioconazole, among other antifungal agents. icm.edu.pl

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Chloranilic acid |

| Hydrochloric acid |

| Mercurochrome |

| Picric acid |

| 7,7,8,8-tetracyanoquinodimethane (TCNQ) |

Emerging Research Areas and Repurposing Potential of Tioconazole

Tioconazole (B1681320) as an Autophagy Inhibitor in Cancer Research

A significant area of emerging research is the repurposing of tioconazole as an anticancer agent, specifically targeting the cellular process of autophagy. Autophagy is a catabolic process involving the degradation of cellular components, which can promote cancer cell survival under stress. nih.gov

Preclinical Investigations in Tumor Cell Lines

Preclinical studies have demonstrated that tioconazole can inhibit autophagy and reduce the viability of various cancer cell lines. Through a drug repurposing screening, tioconazole was identified as an inhibitor of ATG4, a cysteine protease essential for autophagy. nih.gov Specifically, it was found to inhibit the activities of both ATG4A and ATG4B with IC50 values of 1.3 µM and 1.8 µM, respectively. nih.gov This inhibition of ATG4 leads to a reduction in autophagic flux, thereby diminishing the survival capabilities of tumor cells. nih.gov

Further investigations have shown that tioconazole exhibits cytotoxic effects on several cancer cell lines. For instance, it inhibited the growth of HeLa, A549, and MCF-7 cells with IC50 values of 14.9 ± 0.7 μM, 18.9 ± 0.4 μM, and 18.2 ± 0.5 μM, respectively. medchemexpress.com The mechanism of this cytotoxicity has been linked to the disruption of microtubule assembly, leading to mitotic arrest and subsequent apoptosis. medchemexpress.com

Table 1: In Vitro Anticancer Activity of Tioconazole in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 14.9 ± 0.7 | medchemexpress.com |

| A549 | Lung Carcinoma | 18.9 ± 0.4 | medchemexpress.com |

| MCF-7 | Breast Cancer | 18.2 ± 0.5 | medchemexpress.com |

| HCT116 | Colorectal Carcinoma | Not specified | nih.gov |

| MDA-MB-231 | Breast Cancer | Not specified | nih.gov |

Synergistic Effects with Chemotherapeutic Agents

A promising aspect of tioconazole's anticancer potential is its ability to sensitize cancer cells to conventional chemotherapeutic agents. By inhibiting autophagy, which is a mechanism of resistance to chemotherapy, tioconazole can enhance the efficacy of these drugs. nih.gov

Studies have shown that combining tioconazole with doxorubicin (B1662922), a commonly used chemotherapy drug, significantly increases cancer cell death compared to treatment with doxorubicin alone. nih.gov This synergistic effect has been observed in various cancer cell lines, including HCT116, MDA-MB-231, and H4. nih.gov In a xenograft model of colorectal cancer, the combination of tioconazole and doxorubicin led to a significant reduction in tumor volume. medchemexpress.com

Table 2: Synergistic Effects of Tioconazole with Doxorubicin in Cancer Cell Lines

| Cell Line | Cancer Type | Observation | Reference |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | Enhanced doxorubicin-induced cell death | nih.gov |

| MDA-MB-231 | Breast Cancer | Increased sensitivity to doxorubicin | nih.gov |

| H4 | Glioma | Potentiated cytotoxic effects of doxorubicin | nih.gov |

Potential for (S)-Tioconazole as a Topical Anticancer Agent

While the systemic anticancer effects of racemic tioconazole are under investigation, there is growing interest in the potential of its (S)-enantiomer as a topical agent for skin cancers. Tioconazole is already established as a topical treatment for superficial fungal infections of the skin. mayoclinic.orgkarger.com This existing clinical use provides a foundation for exploring its repurposing for dermatological malignancies.

The rationale for this application is supported by studies on other azole antifungals, such as itraconazole, which have shown efficacy in treating basal cell carcinoma when applied topically. jnccn360.orgolemiss.edu However, it is important to note that direct research on the topical application of this compound for skin cancer is currently limited. Future studies are needed to evaluate the efficacy and safety of this compound in this context, including its ability to penetrate the skin and exert a localized anticancer effect.

Development of Novel Tioconazole Derivatives with Enhanced Properties